molecular formula C11H13F2N B2561126 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1526474-80-5

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2561126
CAS-Nummer: 1526474-80-5
Molekulargewicht: 197.229
InChI-Schlüssel: JOZKZLOAWZMSPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethyl and difluoro substituents, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1526474-80-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Chemical Formula C11H13F2N
Molecular Weight 197.23 g/mol
IUPAC Name This compound
Appearance Liquid
Storage Temperature 4 °C

Antiviral Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antiviral activities. For instance, related compounds have shown efficacy against SARS-CoV-2. One study reported that a derivative of tetrahydroisoquinoline demonstrated an EC50 of 3.15 μM against SARS-CoV-2 in Vero E6 cells with a selective index (SI) exceeding 63.49 . This suggests that modifications to the tetrahydroisoquinoline structure can enhance antiviral potency.

The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral replication post-entry into host cells. Specifically, the compound trans-1 was noted for its ability to inhibit viral replication more effectively than chloroquine in human lung Calu-3 cell lines . This indicates a potential for developing novel antiviral therapies based on the tetrahydroisoquinoline scaffold.

Study on Antiviral Activity

In a comparative study involving various tetrahydroisoquinoline derivatives:

  • Compound Tested : trans-1 (a derivative of tetrahydroisoquinoline)
  • EC50 in Vero E6 Cells : 3.15 μM
  • SI : >63.49
  • Comparison with Chloroquine : trans-1 showed superior antiviral activity compared to chloroquine (EC50 = 44.90 μM) .

This study emphasizes the potential of tetrahydroisoquinoline derivatives as effective antiviral agents.

Structural Modifications and Biological Activity

Research has demonstrated that structural modifications to the tetrahydroisoquinoline core can lead to varying biological activities. For example:

  • Modification Example : Substitution at position 3 with different functional groups has been shown to convert agonist activities into antagonist activities in opioid peptide analogs .

This flexibility in structure-function relationships highlights the importance of further exploration into the synthetic pathways for these compounds.

Eigenschaften

IUPAC Name

1-ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c1-2-11-8-6-10(13)9(12)5-7(8)3-4-14-11/h5-6,11,14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKZLOAWZMSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC(=C(C=C2CCN1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.